3-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)thiophene-2-carboxamide
Description
3-(N,4-Dimethylphenylsulfonamido)-N-(p-tolyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a sulfonamido group at position 3 of the thiophene ring and a p-tolyl substituent on the amide nitrogen (Fig. 1). The compound’s structure combines a thiophene core with dual functional groups:
- Carboxamide group: At position 2, the N-(p-tolyl) substituent enhances lipophilicity due to the methyl group on the aromatic ring.
Properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfonylamino]-N-(4-methylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-14-4-8-16(9-5-14)21-20(23)19-18(12-13-26-19)22(3)27(24,25)17-10-6-15(2)7-11-17/h4-13H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEMAGIMJDEXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur source under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Sulfonamide Formation: The sulfonamide group is formed by reacting the amine with a sulfonyl chloride derivative, such as 4-dimethylphenylsulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using larger quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Thiophene Carboxamide Derivatives
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Key Observations:
- Lipophilicity : The p-tolyl group in the target compound increases lipophilicity compared to the nitro-substituted analog , which may influence membrane permeability.
- Steric Considerations : The N,4-dimethylphenylsulfonamido group introduces greater steric hindrance than the acryloyl group in T-IV-B , likely affecting molecular packing and intermolecular interactions.
Key Observations:
- Yield Variability : Yields for structurally complex analogs (e.g., T-IV-H ) drop to 63%, suggesting that sterically demanding groups (e.g., nitro, sulfonamido) may reduce efficiency.
Physicochemical Properties:
Melting Points :
Solubility :
Biological Activity
The compound 3-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)thiophene-2-carboxamide , a thiophene derivative, has garnered attention due to its potential biological activity, particularly in cancer therapy. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis of the Compound
The synthesis of thiophene carboxamide derivatives typically involves the reaction of thiophene-2-carboxylic acid with appropriate amines or sulfonamides. The specific compound can be synthesized using standard coupling reactions under controlled conditions. For instance, the use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent facilitates the formation of the amide bond between the thiophene derivative and the sulfonamide moiety .
Anticancer Properties
Research indicates that thiophene carboxamide derivatives exhibit significant anticancer activity. A study focusing on various thiophene derivatives reported that certain compounds demonstrated potent inhibitory effects on cancer cell lines, including Hep3B (a liver cancer cell line). For example, two synthesized compounds from a similar series showed IC50 values of 5.46 µM and 12.58 µM against Hep3B cells, indicating their potential as effective anticancer agents .
Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 2b | 5.46 | Hep3B | Disruption of tubulin dynamics |
| 2e | 12.58 | Hep3B | Induction of apoptosis via caspase activation |
| 8 | 2.5 | K562 (CML) | Apoptotic cell death via mitochondrial damage |
The mechanism through which these compounds exert their anticancer effects often involves interaction with microtubules, similar to established chemotherapeutics like Combretastatin A-4 (CA-4). The thiophene ring enhances interactions within the tubulin-colchicine-binding pocket, leading to cell cycle arrest and subsequent apoptosis .
Study on Thiophene Derivatives
In a comprehensive study published in Nature , researchers synthesized a range of thiophene carboxamide derivatives and evaluated their biological activities. The study utilized MTS assays to assess cell viability across various cancer lines. The findings highlighted that modifications in the thiophene structure significantly influenced biological activity.
Case Study Summary:
- Objective: Evaluate anticancer potential of thiophene derivatives.
- Methodology: Synthesis followed by MTS assays.
- Findings: Several derivatives exhibited low micromolar activity against Hep3B cells.
Q & A
Q. What are the optimal synthetic routes for 3-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step reactions: (1) thiophene ring formation via cyclization of dicarbonyl compounds with elemental sulfur; (2) sulfamoylation using 4-methylbenzenesulfonamide derivatives; (3) carboxamide coupling via nucleophilic substitution. Optimization includes microwave-assisted reactions, solvent-free conditions, and bases like N,N-diisopropylethylamine to improve efficiency. Key parameters include temperature (80–120°C), solvent choice (DMF, acetonitrile), and catalyst selection .
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamido C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography provides absolute configuration and intermolecular interactions, such as C–H⋯O/S packing .
Q. What are the key physicochemical properties influencing its solubility and stability?
The compound’s logP (≈3.5) and pKa (sulfonamido group ~9.5) dictate solubility in polar aprotic solvents (e.g., DMSO). Stability studies under varying pH (2–9) and temperature (25–40°C) reveal degradation via hydrolysis of the sulfonamido group. Storage at −20°C in amber vials is recommended to prevent photodegradation .
Advanced Research Questions
Q. How does the electronic structure of the thiophene ring influence its reactivity in medicinal chemistry applications?
The electron-rich thiophene ring facilitates electrophilic substitution at the 5-position, enabling derivatization for structure-activity relationship (SAR) studies. Density Functional Theory (DFT) calculations show HOMO localization on the thiophene, suggesting reactivity with electrophilic biological targets (e.g., enzyme active sites). Substituents like methyl groups on the phenyl rings enhance lipophilicity, impacting membrane permeability .
Q. What mechanistic insights explain its potential biological activity against kinase targets?
Molecular docking studies indicate hydrogen bonding between the sulfonamido group and kinase ATP-binding pockets (e.g., EGFR tyrosine kinase). The thiophene-carboxamide scaffold mimics adenine, enabling competitive inhibition. In vitro assays show IC₅₀ values in the nanomolar range, with selectivity influenced by para-tolyl substituent steric effects .
Q. How should researchers address contradictions in reported biological activities of structurally similar thiophene carboxamides?
Discrepancies often arise from assay variability (e.g., cell line specificity, compound purity). Mitigation strategies include:
- Standardizing assay conditions (e.g., serum concentration, incubation time).
- Validating purity via HPLC (>95%) and ¹H NMR.
- Performing comparative SAR studies with analogs to isolate critical functional groups .
Q. What computational tools are effective for predicting its pharmacokinetic (PK) properties?
ADMET predictors (e.g., SwissADME) estimate bioavailability (30–50% due to high molecular weight >400 Da) and blood-brain barrier permeability (low, logBB < −1). Molecular dynamics simulations reveal stable binding to serum albumin, suggesting prolonged half-life. Metabolomics tools (e.g., MetaSite) predict CYP3A4-mediated oxidation of the methylphenyl group .
Q. What strategies optimize its selectivity in multi-target pharmacological studies?
Isoform-specific activity is enhanced by:
- Introducing fluorine at the p-tolyl group to modulate electron density.
- Modifying sulfonamido N-alkyl chains to reduce off-target binding.
- Co-crystallization studies with target proteins to refine steric complementarity .
Methodological and Analytical Questions
Q. How can researchers resolve spectral overlaps in NMR characterization of this compound?
Use 2D NMR techniques (HSQC, HMBC) to assign overlapping ¹H signals (e.g., aromatic protons at δ 7.2–7.8 ppm). Deuterated DMSO-d₆ as a solvent resolves sulfonamido NH protons (δ 10.1–10.3 ppm). Compare experimental data with computed NMR shifts from Gaussian software .
Q. What experimental designs are recommended for in vivo efficacy studies?
- Dosing: Oral gavage (10–50 mg/kg) in rodent models, with plasma concentration monitoring via LC-MS/MS.
- Controls: Include a vehicle group and a positive control (e.g., imatinib for kinase inhibition).
- Endpoint Analysis: Histopathology of target organs (liver, kidneys) to assess toxicity.
- PK/PD Modeling: Link exposure levels to biomarker modulation (e.g., phosphorylated kinase levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
